Cytoprotective Activity in Doxorubicin-Induced H9c2 Cardiomyocyte Toxicity: Direct Comparison with Luteolin-7-O-β-D-glucopyranoside
Pedaliin 6''-acetate (compound 10 in Wang et al., 2010) exhibits cytoprotective activity against doxorubicin (DOX)-induced toxicity in H9c2 rat cardiomyocytes with an EC50 value of 19.1 μM [1]. In the same study, luteolin-7-O-β-D-glucopyranoside (compound 7) demonstrated stronger protective activity, with a lower EC50 value of approximately 12.5 μM (derived from dose-response data presented in the original paper) [2]. The structure-activity relationship (SAR) analysis from this study indicates that the 6″-O-acetyl group of pedaliin 6″-acetate modulates, but does not abolish, cardioprotective activity relative to the more potent luteolin glycoside, while the 3',4'-dihydroxy substitution on the B-ring and the Δ(2,3) double bond on the C-ring are essential pharmacophoric features shared by both compounds [3].
| Evidence Dimension | Cytoprotective activity against DOX-induced H9c2 cardiomyocyte toxicity |
|---|---|
| Target Compound Data | EC50 = 19.1 μM |
| Comparator Or Baseline | Luteolin-7-O-β-D-glucopyranoside: EC50 ≈ 12.5 μM (strongest activity in the series) |
| Quantified Difference | Pedaliin 6''-acetate is approximately 1.5-fold less potent (higher EC50) than luteolin-7-O-β-D-glucopyranoside |
| Conditions | H9c2 rat cardiomyocyte cell line; doxorubicin (DOX)-induced toxicity model; MTT cell viability assay; compounds tested at concentrations ranging from 0.1 to 100 μM |
Why This Matters
This data establishes pedaliin 6''-acetate as a moderately potent, structurally defined flavone glycoside with validated cardioprotective activity in a clinically relevant model of chemotherapy-induced cardiotoxicity, positioning it as a useful reference compound for SAR studies and as a less potent but chemically distinct alternative to luteolin-7-O-β-D-glucopyranoside.
- [1] Wang SQ, Han XZ, Li X, Ren DM, Wang XN, Lou HX. Flavonoids from Dracocephalum tanguticum and their cardioprotective effects against doxorubicin-induced toxicity in H9c2 cells. Bioorg Med Chem Lett. 2010 Nov 15;20(22):6411-5. doi: 10.1016/j.bmcl.2010.09.086. PMID: 20932762. (Pedaliin 6''-acetate = compound 10; EC50 = 19.1 μM) View Source
- [2] Wang SQ, Han XZ, Li X, Ren DM, Wang XN, Lou HX. Flavonoids from Dracocephalum tanguticum and their cardioprotective effects against doxorubicin-induced toxicity in H9c2 cells. Bioorg Med Chem Lett. 2010 Nov 15;20(22):6411-5. doi: 10.1016/j.bmcl.2010.09.086. PMID: 20932762. (Luteolin-7-O-β-D-glucopyranoside = compound 7; strongest activity, EC50 ≈ 12.5 μM based on dose-response data) View Source
- [3] Wang SQ, Han XZ, Li X, Ren DM, Wang XN, Lou HX. Flavonoids from Dracocephalum tanguticum and their cardioprotective effects against doxorubicin-induced toxicity in H9c2 cells. Bioorg Med Chem Lett. 2010 Nov 15;20(22):6411-5. doi: 10.1016/j.bmcl.2010.09.086. PMID: 20932762. (SAR analysis: Δ(2,3) double bond and 3',4'-di-OHs on B-ring are necessary for cardioprotective effects.) View Source
